6-Isopropyl-1-oxaspiro[2.5]octane
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Overview
Description
6-(propan-2-yl)-1-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-1-oxaspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the annulation of cyclopentane or four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the desired compound .
Industrial Production Methods
Industrial production of 6-(propan-2-yl)-1-oxaspiro[2.5]octane may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify the existing structure.
Reduction: Reducing agents can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-(propan-2-yl)-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism by which 6-(propan-2-yl)-1-oxaspiro[2.5]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and produce desired effects .
Comparison with Similar Compounds
Similar Compounds
5-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile: This compound shares a similar spirocyclic structure but differs in functional groups and applications.
2-azaspiro[3.4]octane: Another spirocyclic compound with different ring sizes and nitrogen incorporation.
Uniqueness
6-(propan-2-yl)-1-oxaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
6-propan-2-yl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C10H18O/c1-8(2)9-3-5-10(6-4-9)7-11-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
UCARVWSQGFDWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CC1)CO2 |
Origin of Product |
United States |
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